molecular formula H2N2O B1359907 Nitrosamine CAS No. 35576-91-1

Nitrosamine

Cat. No. B1359907
CAS RN: 35576-91-1
M. Wt: 46.029 g/mol
InChI Key: XKLJHFLUAHKGGU-UHFFFAOYSA-N
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Description

Nitrosamines are organic compounds with the chemical structure R2N−N=O, where R is usually an alkyl group . They feature a nitroso group (NO+) bonded to a deprotonated amine . Most nitrosamines are carcinogenic in nonhuman animals . They exist in low levels in our water and foods, including meat, vegetables, and dairy products .


Synthesis Analysis

Nitrosamines are usually produced by the reaction of nitrous acid (HNO2) and secondary amines . Other nitrosyl sources (e.g. N2O4, NOCl, RONO) have the same effect . The nitrous acid usually arises from protonation of a nitrite . This synthesis method is relevant to the generation of nitrosamines under some biological conditions .


Molecular Structure Analysis

The C2N2O core of nitrosamines is planar, as established by X-ray crystallography . The N-N and N-O distances are 132 and 126 pm, respectively in dimethylnitrosamine , one of the simplest members of a large class of N-nitrosamines .


Chemical Reactions Analysis

Nitrosamines are formed by chemical reactions that occur during API manufacturing whether from starting materials, intermediates, reactants, reuse of solvents and by-products . They can form through degradation products generated during formulation or storage or from environmental contaminants .

Scientific Research Applications

Pathogenesis of Insulin-Resistance Diseases

Nitrosamines, through their mutagenic effects, are implicated in the pathogenesis of various insulin-resistance diseases. They contribute to DNA damage, oxidative stress, and pro-inflammatory cytokine activation, leading to cellular degeneration and death. This involvement is evident in conditions such as Alzheimer's disease, diabetes mellitus, and non-alcoholic steatohepatitis. These findings suggest that exposures to nitrosamines, present in processed and preserved foods, play a critical role in these diseases, raising the need for strategies to reduce nitrosamine exposure in our diets (de la Monte et al., 2009).

Nitrosamine Detection in Water Treatment

The detection of N-nitrosamines in water treatment processes is a significant application in scientific research. A novel method involving UV-photolysis and chemiluminescence detection of nitric oxide has been developed for quantifying total N-nitrosamines in aqueous samples. This method offers several advantages, such as not requiring chemicals for the photolysis process and enhanced reproducibility, which are crucial for assessing the presence of nitrosamines in technical aquatic systems or biological samples (Breider & von Gunten, 2017).

Carcinogenicity and Mutagenicity in Food

Nitrosamines are formed from the reaction of amines with nitrosating agents and are recognized for their potent carcinogenicity and mutagenicity. Their formation in foods, particularly in processed and preserved items like cured meats and cheese, poses significant health risks. The physical makeup of food and the presence of certain food constituents can affect the formation of nitrosamines. Understanding these mechanisms is crucial for developing strategies to mitigate nitrosamine formation and reduce exposure through diet (Scanlan, 1983).

Influence on Carcinogenesis

Nitrosamines are studied extensively for their role in carcinogenesis. Their impact on gene mutation and cellular changes has been explored in various studies. The relationship between the carcinogenic effectiveness of nitrosamines and their mutagenic activity in mammalian cells provides insights into their role in promoting cancer. These findings are pivotal in understanding the molecular mechanisms of carcinogenesis and guiding public health policies to mitigate nitrosamine exposure (Jones et al., 1981).

Safety And Hazards

Nitrosamines are a well-known group of highly potent, mutagenic impurities . They pose a significant risk to health and safety—even in small quantities . They can damage DNA, leading to mutations and potentially cancer . The FDA and the international scientific community do not expect nitrosamines to cause harm when ingested at low levels .

Future Directions

The FDA and other agencies released new and revised guidelines on nitrosamines for pharmaceutical manufacturers, providing new frameworks and acceptable intake levels . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .

properties

IUPAC Name

nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2N2O/c1-2-3/h(H2,1,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLJHFLUAHKGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074037
Record name Nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.029 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosamine

CAS RN

35576-91-1
Record name Nitrosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35576-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosamine
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Record name Nitrosamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223080
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Record name Nitrosamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB75A6POH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80,400
Citations
SS Hecht - Proceedings of the Society for Experimental …, 1997 - journals.sagepub.com
Understanding carcinogenesis is critical for development of rational approaches to cancer prevention. This paper uses N-nitrosamine carcinogenesis as an example. N-Nitrosamines …
Number of citations: 277 journals.sagepub.com
SR Tannenbaum, JS Wishnok… - The American journal of …, 1991 - academic.oup.com
Nitrosation occurs under a wide variety of conditions by reaction of most types of amines with any of a large number of nitrosating species. Nitrite can be formed in vivo via bacterial …
Number of citations: 274 academic.oup.com
CS Yang, JSH Yoo, H Ishizaki, J Hong - Drug metabolism reviews, 1990 - Taylor & Francis
Many previously unrelated observations in drug metabolism, biochemical toxicology, and cancer research appeared to have converged on the functions of one specific cytochrome …
Number of citations: 487 www.tandfonline.com
CG Russell, NK Blute, S Via, X Wu… - Journal‐American …, 2012 - Wiley Online Library
… Nitrosamine data reported from the first rounds of samples … treatment factors on reported nitrosamine concentrations. Initial … of contaminants containing the nitrosamine functional group (…
Number of citations: 108 awwa.onlinelibrary.wiley.com
KP Cross, DJ Ponting - Computational toxicology, 2021 - Elsevier
The detection of N-nitrosodimethylamine (NDMA) in several marketed drugs led regulatory agencies to require that N-nitrosamine risk assessments be performed on all marketed …
Number of citations: 39 www.sciencedirect.com
H Kato, IE Lee, N Van Chuyen, SB Kim… - Agricultural and …, 1987 - academic.oup.com
The degradation of nitrite and the inhibition towards formation of carcinogenic nitrosamines by melanoidins, produced from the glucose-glycine system were investigated at various …
Number of citations: 679 academic.oup.com
B Tuesuwan, V Vongsutilers - Journal of Pharmaceutical Sciences, 2021 - Elsevier
… nitrosamine contamination in other sartans had not been evidenced until March 2019, when the US FDA revealed the existence of another nitrosamine… of suspected nitrosamine …
Number of citations: 46 www.sciencedirect.com
P Jakszyn, CA González - World journal of gastroenterology: WJG, 2006 - ncbi.nlm.nih.gov
… the relationship between nitrosamine and nitrite intake and … an association between nitrite and nitrosamine intake with GC … association between nitrite and nitrosamine intake and GC, …
Number of citations: 556 www.ncbi.nlm.nih.gov
K Li, K Ricker, FC Tsai, CYJ Hsieh, G Osborne… - International journal of …, 2021 - mdpi.com
… nitrosamine, N-nitroso-varenicline [3]. Similar recalls of these types of drugs due to nitrosamine … The nitrosamine contaminants that prompted the US FDA recall announcements are …
Number of citations: 46 www.mdpi.com
KK Nanda, S Tignor, J Clancy, MJ Marota… - Journal of …, 2021 - Elsevier
… Formation of nitrosamine in drug product is possible when nitrite and vulnerable … nitrosamine formation. This work demonstrates, for the first time, that the inhibition of nitrosamine …
Number of citations: 33 www.sciencedirect.com

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